molecular formula C22H22BrClN4OS B15082886 2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 618441-44-4

2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B15082886
CAS No.: 618441-44-4
M. Wt: 505.9 g/mol
InChI Key: JIVICMMJVXUPLO-UHFFFAOYSA-N
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Description

2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that features a triazole ring, bromophenyl, cyclohexyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Attachment of the Chlorophenyl Group: The final step involves the acylation of the triazole-thioether intermediate with 4-chlorophenylacetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

    Substitution: The bromophenyl and chlorophenyl groups can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((4-(3-Bromophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide lies in its cyclohexyl group, which can impart different steric and electronic properties compared to similar compounds. This can lead to variations in its biological activity and chemical reactivity.

Properties

CAS No.

618441-44-4

Molecular Formula

C22H22BrClN4OS

Molecular Weight

505.9 g/mol

IUPAC Name

2-[[4-(3-bromophenyl)-5-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C22H22BrClN4OS/c23-16-7-4-8-19(13-16)28-21(15-5-2-1-3-6-15)26-27-22(28)30-14-20(29)25-18-11-9-17(24)10-12-18/h4,7-13,15H,1-3,5-6,14H2,(H,25,29)

InChI Key

JIVICMMJVXUPLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2C3=CC(=CC=C3)Br)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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